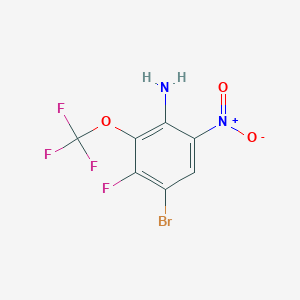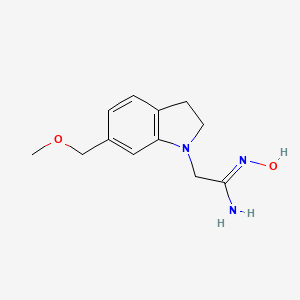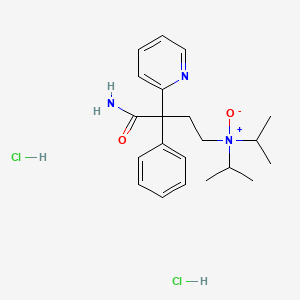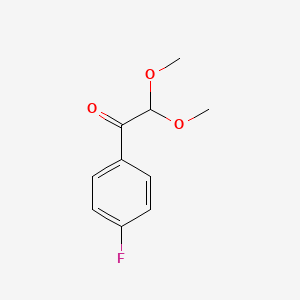
4'-Fluoro-2,2-dimethoxyacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-2,2-dimethoxyacetophenone is an organic compound with the molecular formula C10H11FO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom at the para position and two methoxy groups at the ortho positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2,2-dimethoxyacetophenone typically involves the reaction of 4-fluoroacetophenone with methanol in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated to yield the final product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2,2-dimethoxyacetophenone can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4’-Fluoro-2,2-dimethoxyacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products:
Oxidation: Formation of 4’-fluoro-2,2-dimethoxybenzoic acid.
Reduction: Formation of 4’-fluoro-2,2-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted acetophenones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-2,2-dimethoxyacetophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-2,2-dimethoxyacetophenone involves its interaction with various molecular targets and pathways. The presence of the fluorine atom enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes. The methoxy groups also contribute to its lipophilicity, facilitating its penetration into cells and tissues.
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxyacetophenone: Lacks the fluorine atom, resulting in different chemical reactivity and biological activity.
4-Fluoroacetophenone: Lacks the methoxy groups, leading to reduced lipophilicity and different interaction profiles with biological targets.
2-Fluoro-4-methoxyacetophenone: Contains only one methoxy group, affecting its overall chemical and physical properties.
Uniqueness: 4’-Fluoro-2,2-dimethoxyacetophenone is unique due to the combination of the fluorine atom and two methoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
21983-80-2 |
|---|---|
Molekularformel |
C10H11FO3 |
Molekulargewicht |
198.19 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-2,2-dimethoxyethanone |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)9(12)7-3-5-8(11)6-4-7/h3-6,10H,1-2H3 |
InChI-Schlüssel |
WOWWVWLWNMOMHX-UHFFFAOYSA-N |
Kanonische SMILES |
COC(C(=O)C1=CC=C(C=C1)F)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-3-yl)propanoicacid](/img/structure/B13426716.png)

![Ammonium 7-[2,6-dimethyl-8-(2-methyl-1-oxobutoxy)-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B13426721.png)

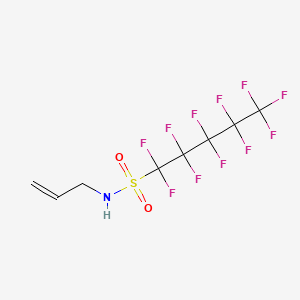


![1-Fluoro-4-[1,1,2,2-tetrafluoro-2-(3-methoxyphenoxy)ethyl]benzene](/img/structure/B13426738.png)

![(Z)-N'-hydroxy-2-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)acetimidamide](/img/structure/B13426752.png)
